7-hydroxy-5-methoxy-2-phenyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one
Description
This compound belongs to the 4H-chromen-4-one (chromone) family, characterized by a benzopyran-4-one core. Its structure includes:
- 7-hydroxy and 5-methoxy substituents on the aromatic ring.
- A 2-phenyl group at position 2.
- An 8-(pyrrolidin-1-ylmethyl) moiety, introducing a nitrogen-containing heterocycle.
Chromones are known for diverse biological activities, including antimicrobial, antioxidant, and enzyme inhibitory properties.
Properties
IUPAC Name |
7-hydroxy-5-methoxy-2-phenyl-8-(pyrrolidin-1-ylmethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-25-19-11-16(23)15(13-22-9-5-6-10-22)21-20(19)17(24)12-18(26-21)14-7-3-2-4-8-14/h2-4,7-8,11-12,23H,5-6,9-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONXOUIVEPUHQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=O)C=C(OC2=C(C(=C1)O)CN3CCCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Hydroxy-5-methoxy-2-phenyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and structure-activity relationships (SAR) based on available research findings.
Chemical Structure and Properties
The compound belongs to the class of chromones, characterized by a chromone core with various substituents that influence its biological properties. The presence of hydroxyl (-OH) and methoxy (-OCH₃) groups, along with a pyrrolidine moiety, suggests potential interactions with biological targets.
Structural Formula
Antitumor Activity
Research indicates that derivatives of chromones exhibit significant antitumor activity. For example, studies on related compounds have demonstrated their ability to induce cell cycle arrest and apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific kinases and modulation of signaling pathways associated with tumor growth.
Case Study: Antitumor Mechanism
- Cell Cycle Arrest : Compounds similar to 7-hydroxy-5-methoxy-2-phenyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one have been shown to induce G2/M phase arrest in cancer cells.
- Apoptosis Induction : The activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2 have been observed.
- Inhibition of Kinases : Compounds targeting PDK1 and other kinases have shown promise in reducing tumor proliferation.
Structure-Activity Relationship (SAR)
The biological activity of chromone derivatives is significantly influenced by their structural components. Key findings include:
| Substituent | Effect on Activity |
|---|---|
| Hydroxyl Group (–OH) | Essential for antitumor activity; enhances solubility |
| Methoxy Group (–OCH₃) | Important for receptor binding; increases lipophilicity |
| Pyrrolidine Moiety | Contributes to bioactivity; affects receptor interactions |
The mechanisms through which 7-hydroxy-5-methoxy-2-phenyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one exerts its effects include:
- Inhibition of Kinase Activity : Similar compounds have been documented to inhibit kinases involved in cancer progression, such as PDK1 and FGFR3.
- Modulation of Cell Signaling Pathways : The compound may influence pathways like PI3K/Akt and MAPK, which are critical in cell survival and proliferation.
Research Findings
Recent studies have explored the efficacy of chromone derivatives against various cancer types:
- Antiproliferative Studies : In vitro assays demonstrated significant growth inhibition in breast cancer and leukemia cell lines.
- Mechanistic Insights : Molecular docking studies suggest strong binding affinity to target proteins, indicating potential therapeutic applications.
Example Data from Studies
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 | 10.5 | Cell cycle arrest (G2/M) |
| Compound B | HL60 | 5.0 | Apoptosis induction |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Physicochemical Properties
Compound 2f
- Structure : 7-Hydroxy-3-(4-hydroxyphenyl)-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one .
- Key Differences: Position 3: 4-hydroxyphenyl vs. position 2-phenyl in the target compound. Position 5: No methoxy group.
- Physicochemical Data :
- Melting point: 177–179°C.
- $ ^1H $-NMR (DMSO-$ d_6 $): δ 8.27 (s, 1H), 7.88 (d, J = 8.7 Hz, 1H), 7.37 (d, J = 8.4 Hz, 2H).
- The absence of a 5-methoxy group reduces lipophilicity compared to the target compound.
Compound 1a
- Structure : 5,7-Dihydroxy-3-(4-hydroxyphenyl)-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one .
- Key Differences :
- Position 5 : Hydroxy instead of methoxy.
- Position 7 : Retains hydroxy.
- Physicochemical Data: Melting point: 218–220°C. $ ^1H $-NMR (DMSO-$ d_6 $): δ 8.15 (s, 1H), 6.10 (s, 1H).
Enzyme Inhibition
- Kaempferol Derivatives (e.g., kaempferol-3-O-galactoside):
- Binding Energy : −8.92 kcal/mol (hBChE) .
- Key Feature : Sugar moieties at position 3 of the chromone core enhance binding.
- Comparison : The target compound lacks a sugar moiety but includes a pyrrolidinylmethyl group at position 8, which may introduce steric or electronic effects for enzyme interaction.
Anti-MRSA Activity
- 7-Hydroxy-2-Methyl-5-(2-Oxopropyl)-4H-Chromen-4-One : Inhibits methicillin-resistant Staphylococcus aureus (MRSA) with measurable inhibition zones. Key Feature: A 2-methyl and 5-(2-oxopropyl) substituent.
Key Structural-Activity Relationships (SAR)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
